molecular formula C16H16ClN5OS B2435676 N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896287-31-3

N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2435676
CAS No.: 896287-31-3
M. Wt: 361.85
InChI Key: RHBJYFVNKOVTSZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H16ClN5OS and its molecular weight is 361.85. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5OS/c1-11-5-6-13(9-14(11)17)18-15(23)10-24-16-20-19-12(2)22(16)21-7-3-4-8-21/h3-9H,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBJYFVNKOVTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound exhibiting significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and the results of various studies assessing its efficacy.

1. Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Core : The initial step includes the preparation of the triazole structure through cyclocondensation reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the pyrrolyl and chlorinated phenyl groups.
  • Final Assembly : The final step involves attaching the acetamide moiety to complete the compound's structure.

Common reagents used in these reactions include chlorinating agents and various pyridine derivatives, often requiring controlled temperatures and catalysts to optimize yield and purity .

2.1 Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

CompoundMicroorganism TestedActivity Level
5-Mercapto-substituted triazolesStaphylococcus aureusModerate
Triazole derivativesEnterobacter aerogenesSignificant

These compounds showed efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that derivatives containing the triazole ring can inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : Many triazole derivatives inhibit metabolic enzymes that are crucial for cancer cell survival.
  • Cell Cycle Arrest : Certain studies reported that these compounds can induce cell cycle arrest in cancerous cells, leading to apoptosis.

For example, a recent study highlighted that mercapto-substituted triazoles exhibited significant cytotoxicity against human cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Binding : The compound can bind to enzymes involved in metabolic pathways, modulating their activity and disrupting normal cellular functions.
  • Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

The exact pathways and targets vary depending on the context of use; however, this versatility underscores its potential as a therapeutic agent in multiple disease states .

Case Study 1: Antimicrobial Screening

In a study assessing various triazole derivatives for antimicrobial activity, this compound was tested against a panel of pathogens. Results indicated that it exhibited potent activity against both Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound demonstrated significant cytotoxic effects on breast cancer cell lines. The study revealed that treatment with the compound led to increased apoptosis and reduced cell viability compared to control groups. These findings suggest that further exploration into its mechanism could yield valuable insights into novel cancer therapies .

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds with similar structures exhibit promising antifungal properties. For instance, derivatives based on triazole scaffolds have shown effectiveness against various Candida species, suggesting potential applications in treating fungal infections .

Anti-inflammatory Potential

Molecular docking studies have demonstrated that N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may act as a 5-lipoxygenase inhibitor. This suggests its utility in developing anti-inflammatory drugs targeting pathways involved in inflammatory responses .

Anticancer Properties

Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole ring is often linked to enhanced anticancer activity due to its ability to interfere with cellular processes such as apoptosis and cell cycle regulation .

Case Study 1: Antifungal Efficacy

A study synthesized a series of triazole derivatives and evaluated their antifungal activity against Candida strains. Compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard treatments like fluconazole, highlighting their potential as effective antifungal agents .

Case Study 2: Anti-inflammatory Activity

In silico studies using molecular docking techniques revealed that certain derivatives could effectively inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response. These findings support further development for anti-inflammatory therapies .

Q & A

Basic Questions

Q. What are the typical synthetic routes for N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Answer : The synthesis involves multi-step reactions:

Triazole Ring Formation : React 4-amino-5-(pyridin-4-yl)-1,2,4-triazole with a thiol reagent (e.g., α-chloroacetamide derivatives) under alkaline conditions (KOH or Et₃N) to introduce the sulfanyl group at the 3-position of the triazole ring .

Acetamide Coupling : Alkylate the intermediate with N-(3-chloro-4-methylphenyl)chloroacetamide in a polar solvent (e.g., DMF or dioxane) at 20–25°C .

Purification : Recrystallize the product using ethanol-DMF mixtures to ensure purity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • Answer :

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles, torsion angles) .
  • 1H NMR/IR Spectroscopy : Validates functional groups (e.g., sulfanyl, acetamide) and substituent positions .
  • LC-MS/Elemental Analysis : Confirms molecular weight and elemental composition .

Q. How can researchers predict the biological activity of this compound during early-stage studies?

  • Answer : Use computational tools like:

  • PASS Program : Predicts pharmacological effects (e.g., anti-inflammatory, antimicrobial) based on structural motifs .
  • Molecular Docking : Simulates binding affinities with target proteins (e.g., enzyme active sites) to prioritize in vitro testing .

Advanced Research Questions

Q. What experimental strategies mitigate side reactions during the alkylation of the triazole intermediate?

  • Answer :

  • Controlled Reaction Conditions : Use inert atmospheres (N₂/Ar) and dry solvents to prevent hydrolysis of α-chloroacetamide .
  • Regioselective Catalysis : Optimize base strength (e.g., KOH vs. Et₃N) to favor sulfanyl group introduction at the triazole 3-position over competing sites .
  • HPLC Monitoring : Track reaction progress to isolate intermediates before degradation .

Q. How should researchers address contradictions between X-ray crystallography data and spectroscopic results?

  • Answer :

  • Re-refinement of Crystallographic Data : Use SHELXL to adjust thermal parameters and hydrogen atom positions, ensuring compatibility with NMR/IR data .
  • Dynamic NMR Studies : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to explain discrepancies in solid-state vs. solution structures .

Q. What are the key challenges in optimizing the compound’s solubility for in vivo studies?

  • Answer :

  • Co-solvent Systems : Test mixtures of PEG-400 and saline to enhance aqueous solubility without altering bioactivity .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions on the phenyl or triazole rings .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

  • Answer :

  • Metabolite Prediction : Use ADMET software (e.g., SwissADME) to identify metabolic hotspots (e.g., sulfanyl oxidation sites) .
  • Isosteric Replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to block cytochrome P450-mediated degradation .

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